molecular formula C21H17ClN2O3 B10994428 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B10994428
M. Wt: 380.8 g/mol
InChI Key: OXKBSVQMEQWGBG-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and pyrrole rings, followed by their coupling and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and phenyl groups, in particular, may confer unique properties that are not observed in closely related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H17ClN2O3/c1-11-15(21(26)27-2)17(18(23-11)12-7-4-3-5-8-12)16-13-9-6-10-14(22)19(13)24-20(16)25/h3-10,16,23H,1-2H3,(H,24,25)

InChI Key

OXKBSVQMEQWGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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